molecular formula C18H19N3O7S B2490935 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 895458-54-5

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2490935
CAS No.: 895458-54-5
M. Wt: 421.42
InChI Key: DZJKCIQFVQFBOE-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a benzo[d]thiazol-2(3H)-one, an ethoxyethyl group, a nitrofuran, and a carboxamide. These groups could potentially confer a variety of properties to the compound, depending on their arrangement and interaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-deficient nature of the thiazole ring might enable efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the carboxamide could be hydrolyzed to a carboxylic acid .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research into benzodifuran compounds has revealed their potential as anti-inflammatory and analgesic agents. A study by Abu‐Hashem et al. (2020) synthesized novel compounds, including ones structurally related to (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide. These compounds showed significant activity as cyclooxygenase inhibitors and possessed notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives, closely related to the chemical , has been documented. A study by Chawla (2016) highlighted that certain thiazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacterial species. This research suggests potential applications of similar compounds in developing new antimicrobial agents (Chawla, 2016).

Anticancer Properties

Research into the structure-function relationship of thiazolides, a class of compounds including this compound, has shown potential in cancer treatment. Brockmann et al. (2014) demonstrated that certain thiazolides can induce apoptosis in colorectal tumor cells. This suggests a possible application of these compounds in cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Antiviral Applications

The thiazolide class of compounds, to which the chemical is related, has shown effectiveness against various viruses. Stachulski et al. (2011) explored the antiviral properties of thiazolides, particularly against hepatitis B virus, indicating a potential application for similar compounds in antiviral drug development (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S/c1-4-27-8-7-20-11-9-13(25-2)14(26-3)10-15(11)29-18(20)19-17(22)12-5-6-16(28-12)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJKCIQFVQFBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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